molecular formula C9H11N3O2 B13399818 4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 916791-65-6

4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13399818
CAS No.: 916791-65-6
M. Wt: 193.20 g/mol
InChI Key: NDSVSMFAGULPFP-UHFFFAOYSA-N
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Description

4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is a member of the pyrazolo(1,5-a)pyrimidine family, which are N-heterocyclic compounds. The structure of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid consists of a fused pyrazole and pyrimidine ring system, making it a rigid and planar molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. One common method is the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s planar structure allows it to fit into the binding pockets of these enzymes effectively . Additionally, it can interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(1,5-a)pyrimidine: The parent compound with similar structural features.

    4,7-Dimethylpyrazolo(1,5-a)pyrimidine: Lacks the carboxylic acid group but shares the core structure.

    5,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylate: An ester derivative with different reactivity.

Uniqueness

4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity compared to its ester and parent counterparts .

Properties

CAS No.

916791-65-6

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-6-3-4-11(2)8-7(9(13)14)5-10-12(6)8/h3-6H,1-2H3,(H,13,14)

InChI Key

NDSVSMFAGULPFP-UHFFFAOYSA-N

Canonical SMILES

CC1C=CN(C2=C(C=NN12)C(=O)O)C

Origin of Product

United States

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